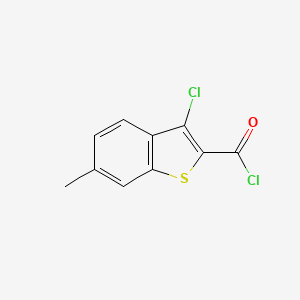
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol, also known as CPT, is a synthetic compound that has been studied for its potential use in various scientific and medical applications. CPT is a small molecule that belongs to the class of thiazol-4-ols, which are compounds that contain a sulfur-oxygen-sulfur ring system. CPT has been studied for its ability to interact with various proteins and receptors, and has been used in research related to cancer, inflammation, and other diseases.
Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis
Research has explored the characterization of thiazole derivatives through spectroscopic methods and quantum chemical calculations. These studies provide insights into the molecular structure, vibrational spectra, and electronic properties of such compounds. For instance, the analysis of vibrational spectra using FT-IR and FT-Raman techniques, alongside quantum chemical methods, helps in understanding the compound's molecular geometry, stability, and reactivity properties (A. Viji et al., 2020).
Antimicrobial Activity
Thiazole derivatives have shown promising results in antimicrobial studies. The antimicrobial activity of these compounds, including their antifungal and antibacterial effects, has been screened, revealing their potential in combating various microbial strains. This line of research is crucial for developing new antimicrobial agents and understanding the mechanisms behind their activity (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).
Molecular Docking Studies
Molecular docking studies are pivotal in drug discovery, providing insights into the interactions between molecules and target proteins. Thiazole derivatives have been examined for their potential binding efficiencies to various proteins, which is fundamental in assessing their therapeutic potentials. Such studies help in predicting the biological activities of these compounds and their possible applications in treating diseases (N. Shanmugapriya et al., 2022).
Corrosion Inhibition
The application of thiazole derivatives in corrosion inhibition for metals has been investigated. By utilizing density functional theory (DFT) calculations and molecular dynamics simulations, researchers can predict the corrosion inhibition performances of these compounds. Such studies are vital for industries where metal preservation is crucial, offering insights into the design of more effective corrosion inhibitors (S. Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNOS/c16-12-8-6-11(7-9-12)15-17-14(18)13(19-15)10-4-2-1-3-5-10/h1-9,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDKDLCXHLBIGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496181 |
Source


|
| Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65752-50-3 |
Source


|
| Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

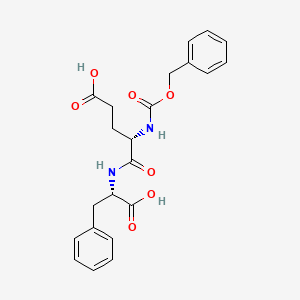
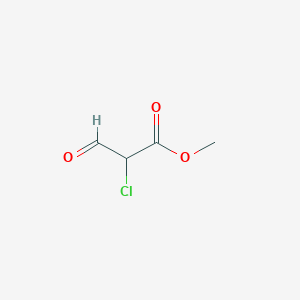
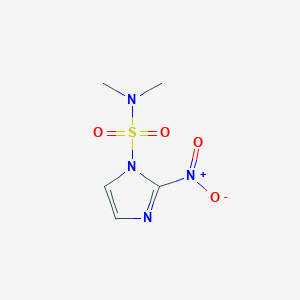
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)

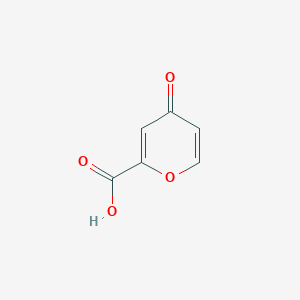
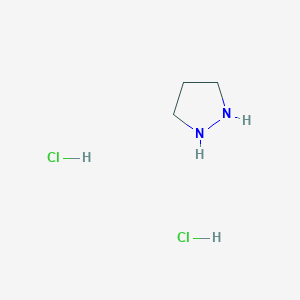

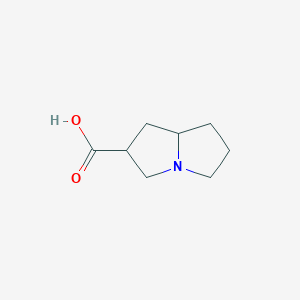
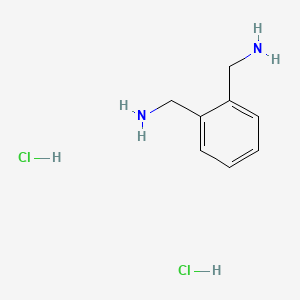
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine](/img/structure/B1355546.png)
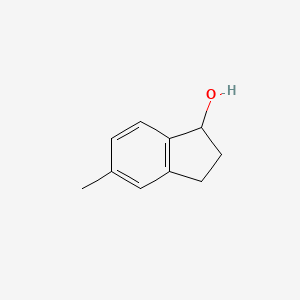
![(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane](/img/structure/B1355549.png)
